molecular formula C8H6ClIO2 B8064324 Methyl 3-chloro-2-iodobenzoate

Methyl 3-chloro-2-iodobenzoate

Cat. No.: B8064324
M. Wt: 296.49 g/mol
InChI Key: YYKVKICNNFADTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-2-iodobenzoate is an aromatic ester with the molecular formula C8H6ClIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by iodine and chlorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-iodobenzoate can be synthesized through the esterification of 3-chloro-2-iodobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process would include the esterification step followed by purification through distillation or recrystallization to obtain the pure product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids in the presence of a palladium catalyst.

    Reduction Reactions: The compound can be reduced to form methyl 3-chloro-2-aminobenzoate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an organic solvent like tetrahydrofuran.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Coupling: Biaryl compounds.

    Reduction: Amino derivatives of benzoates.

Scientific Research Applications

Methyl 3-chloro-2-iodobenzoate is used in several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential bioactivity and as a building block for drug development.

    Material Science: It is used in the synthesis of materials like liquid crystals and polymers with specific properties.

    Biological Studies: Researchers use it to study the effects of halogenated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-iodobenzoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its halogen atoms may interact with enzymes or receptors, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

    Methyl 2-iodobenzoate: Similar structure but lacks the chlorine atom at position 3.

    Methyl 3-chloro-5-iodobenzoate: Similar structure but with the iodine atom at position 5 instead of 2.

    Methyl 2-chloro-3-iodobenzoate: Similar structure but with the positions of chlorine and iodine swapped.

Uniqueness: Methyl 3-chloro-2-iodobenzoate is unique due to the specific positioning of the chlorine and iodine atoms, which can influence its reactivity and the types of reactions it undergoes. This unique arrangement makes it a valuable intermediate in the synthesis of specific organic compounds that require precise substitution patterns.

Properties

IUPAC Name

methyl 3-chloro-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKVKICNNFADTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.